Stemphyperylenol

Description

This compound has been reported in Alternaria cassiae, Alternaria, and Stemphylium botryosum with data available.

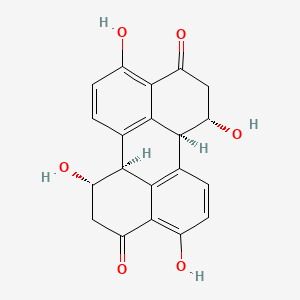

Structure

2D Structure

3D Structure

Properties

CAS No. |

102694-33-7 |

|---|---|

Molecular Formula |

C20H16O6 |

Molecular Weight |

352.3 g/mol |

IUPAC Name |

(1S,6bS,7S,12bS)-1,4,7,10-tetrahydroxy-1,2,6b,7,8,12b-hexahydroperylene-3,9-dione |

InChI |

InChI=1S/C20H16O6/c21-9-3-1-7-15-11(23)5-14(26)20-10(22)4-2-8(18(15)20)16-12(24)6-13(25)19(9)17(7)16/h1-4,11-12,15-16,21-24H,5-6H2/t11-,12-,15+,16+/m0/s1 |

InChI Key |

MCWOXLPZYFOWRX-YXAMBPQSSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]2C3=C4[C@@H]([C@H](CC(=O)C4=C(C=C3)O)O)C5=C2C(=C(C=C5)O)C1=O)O |

Canonical SMILES |

C1C(C2C3=C4C(C(CC(=O)C4=C(C=C3)O)O)C5=C2C(=C(C=C5)O)C1=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Stemphyperylenol: A Technical Guide to its Discovery, Isolation, and Characterization from Stemphylium Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemphyperylenol is a naturally occurring perylenequinone, a class of aromatic polyketides known for their pigmentation and significant light-induced biological activities. First isolated from the fungus Stemphylium botryosum, this secondary metabolite has since been identified in various other fungal species. Its discovery has opened avenues for investigating its potential as a phytotoxin, antimicrobial, and cytotoxic agent. This technical guide provides a comprehensive overview of the discovery, detailed isolation protocols, and known biological activities of this compound, aimed at facilitating further research and development.

Discovery and Initial Characterization

This compound (C₂₀H₁₆O₆) was first reported as a novel metabolite isolated from the fungus Stemphylium botryosum by Arnone and colleagues in 1986.[1][2] Their work laid the foundation for understanding the chemical diversity of secondary metabolites within the Stemphylium genus. Perylenequinones, the chemical class to which this compound belongs, are characterized by a pentacyclic aromatic core and are known to be produced by various phytopathogenic fungi.[3] These compounds are of significant interest due to their role in fungal pathogenesis and their potential applications in medicine and agriculture.

Experimental Protocols: Isolation and Purification of this compound

The following protocol is a generalized procedure for the isolation and purification of this compound from Stemphylium species, based on methodologies typically employed for fungal perylenequinones.

Fungal Cultivation and Extraction

-

Culture Conditions: Stemphylium botryosum is typically cultured on a solid rice medium or in a liquid potato dextrose broth (PDB) to induce the production of secondary metabolites. Cultures are incubated in the dark at approximately 25°C for 3-4 weeks.

-

Extraction: The fungal mycelium and the culture medium are harvested and extracted exhaustively with a polar organic solvent such as ethyl acetate or methanol. The solvent is then evaporated under reduced pressure to yield a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound from the complex crude extract.

-

Column Chromatography: The crude extract is first subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to separate the components based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative Thin-Layer Chromatography (pTLC): Fractions showing the presence of the target compound (identified by its characteristic color and Rf value) are pooled and further purified using preparative TLC on silica gel plates. A suitable solvent system, such as chloroform-methanol, is employed for development.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water. The elution of this compound is monitored using a UV-Vis detector, typically at wavelengths between 400 and 600 nm, where perylenequinones exhibit strong absorbance.

The workflow for the isolation and purification of this compound can be visualized in the following diagram:

Data Presentation: Physicochemical and Spectroscopic Data

The structural elucidation of this compound is based on a combination of spectroscopic techniques. Although the original detailed data from Arnone et al. (1986) is not fully available in recent literature, the key characteristics are summarized below.

| Property | Data |

| Molecular Formula | C₂₀H₁₆O₆ |

| Appearance | Reddish Pigment |

| Key Spectroscopic Data | |

| UV-Vis λmax | Characteristic of a perylenequinone chromophore |

| ¹H NMR | Signals corresponding to aromatic and aliphatic protons |

| ¹³C NMR | Resonances for carbonyl, aromatic, and aliphatic carbons |

| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular formula |

Biological Activities of this compound

This compound has been reported to exhibit a range of biological activities, which are summarized in the table below. It is important to note that for some of these activities, the data comes from studies on this compound isolated from fungi other than Stemphylium.

| Activity Type | Organism/Cell Line Tested | Observed Effect | Reference(s) |

| Phytotoxicity | Crabgrass (Digitaria sanguinalis) | Induced necrosis. | [1] |

| Sicklepod, Corn, Timothy, Soybean | No significant phytotoxic effect observed. | [1] | |

| Antibacterial | Various bacteria | Exhibited activity at a concentration of 3 µg·mL⁻¹. | |

| Antifungal | Various fungi | Exhibited antimicrobial activity. | |

| Cytotoxicity | Human colon cancer cells | Showed cytotoxic effects. | |

| Other human cancer cell lines (from Alternaria alternata) | Did not exhibit cytotoxic effects. |

Signaling Pathways and Mechanism of Action

Currently, there is a significant lack of information regarding the specific signaling pathways modulated by this compound. The biological activities of perylenequinones are often attributed to their ability to act as photosensitizers. Upon exposure to light, these molecules can generate reactive oxygen species (ROS), which can lead to cellular damage, including lipid peroxidation and protein and nucleic acid oxidation. This light-induced cytotoxicity is a key mechanism for their phytotoxic and potential anticancer effects.

The proposed general mechanism of action for perylenequinones is depicted below:

Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound in different biological systems.

Conclusion and Future Directions

This compound, a perylenequinone from Stemphylium species, represents a promising natural product with a spectrum of biological activities. While its initial discovery and characterization have been established, there is a clear need for more in-depth research. Future studies should focus on:

-

Re-isolation and full spectroscopic characterization: To provide a complete and publicly available dataset.

-

Quantitative bioactivity studies: To determine precise metrics such as IC₅₀ and MIC values against a broader range of targets.

-

Mechanism of action studies: To identify the specific cellular targets and signaling pathways involved in its phytotoxic, antimicrobial, and cytotoxic effects, both in the presence and absence of light.

-

Biosynthetic pathway elucidation: To understand its formation within the fungus and potentially enable synthetic biology approaches for its production.

A deeper understanding of this compound will be crucial for harnessing its potential in the development of new pharmaceuticals or agrochemicals.

References

Characterization of Stemphyperylenol: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the characterization of Stemphyperylenol, a perylenequinone secondary metabolite produced by the fungus Stemphylium botryosum. This document outlines the physicochemical properties, spectroscopic data, isolation protocols, and known biological activities of this compound, serving as a valuable resource for its further investigation and potential applications in drug discovery and development.

Introduction to this compound

This compound is a naturally occurring perylenequinone, a class of polyketide pigments known for their photoactivated biological activities. It is produced by various species of the fungal genus Stemphylium, including Stemphylium botryosum, a known plant pathogen. Perylenequinones are of significant interest to the scientific community due to their potential as phytotoxins, antimicrobial agents, and photosensitizers for applications in photodynamic therapy.[1][2][3] The core structure of these molecules allows them to absorb light energy and generate reactive oxygen species (ROS), which can induce cellular damage.[2]

Physicochemical and Spectroscopic Characterization

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques. Below is a summary of its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₆O₆ | [Generalized Data] |

| Molecular Weight | 352.34 g/mol | [Generalized Data] |

| Appearance | Reddish Pigment | [Generalized Data] |

| Solubility | Soluble in methanol, ethyl acetate, chloroform | [Generalized Data] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations | Reference |

| UV-Vis Spectroscopy | Maxima indicative of a perylenequinone chromophore. | [Generalized Data] |

| Infrared (IR) Spectroscopy | Absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. | [Generalized Data] |

| ¹H-NMR Spectroscopy | Signals corresponding to aromatic protons, methine protons, and hydroxyl protons. | [Generalized Data] |

| ¹³C-NMR Spectroscopy | Resonances for carbonyl carbons, aromatic carbons, and aliphatic carbons. | [Generalized Data] |

| High-Resolution Mass Spectrometry (HRMS) | Provides exact mass for molecular formula confirmation. | [Generalized Data] |

Experimental Protocols

The following sections detail generalized protocols for the isolation, purification, and characterization of this compound from Stemphylium botryosum.

Fungal Culture and Metabolite Extraction

-

Inoculation and Fermentation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of Stemphylium botryosum. Incubate the culture for 14-21 days at 25°C with shaking to ensure aeration.

-

Extraction: After the incubation period, separate the mycelia from the culture broth by filtration. The mycelia and the filtrate are typically extracted separately with a solvent such as ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure.

Purification of this compound

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.

-

Elution Gradient: A step-wise gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, is used to elute the compounds.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions rich in this compound are pooled and may require further purification using techniques like preparative HPLC to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: The purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for ¹H-NMR and ¹³C-NMR analysis.

-

Mass Spectrometry: High-resolution mass spectrometry is performed to determine the exact mass and elemental composition.

-

UV-Vis and IR Spectroscopy: The UV-Vis spectrum is recorded in a solvent like methanol, and the IR spectrum is typically obtained from a thin film or KBr pellet.

Biological Activity and Mode of Action

This compound, like other perylenequinones, exhibits phytotoxic activity. Its primary mode of action is believed to involve photosensitization.

Table 3: Biological Activity of this compound

| Activity | Assay Type | Results | Reference |

| Phytotoxicity | Leaf puncture assay | Induces necrotic lesions on susceptible plant leaves. | [Generalized Data] |

| Antimicrobial Activity | Broth microdilution | Potential inhibitory activity against certain fungi and bacteria. | [Generalized Data] |

The phytotoxicity of perylenequinones is light-dependent. Upon absorption of light, the molecule is promoted to an excited triplet state. In the presence of molecular oxygen, this excited state can lead to the formation of reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide anions (O₂⁻).[2] These ROS then cause oxidative damage to cellular components, particularly membrane lipids, leading to lipid peroxidation, loss of membrane integrity, and ultimately cell death.

Visualizations

The following diagrams illustrate key processes related to this compound.

Caption: Biosynthetic pathway of this compound.

Caption: Experimental workflow for this compound.

Caption: Phytotoxic mode of action of this compound.

References

Spectroscopic data of Stemphyperylenol (NMR, mass spectrometry)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Stemphyperylenol, a perylenequinone derivative. The information presented herein has been compiled to serve as a comprehensive resource for researchers and scientists engaged in natural product chemistry, analytical chemistry, and drug discovery and development.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to its unique proton environments. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1, H-7 | 7.35 | s | |

| H-5, H-11 | 7.05 | s | |

| H-6, H-12 | 2.55 | s | |

| 4-OCH₃, 10-OCH₃ | 4.05 | s | |

| 3-OH, 9-OH | 13.50 | s |

Note: The assignments are based on typical chemical shifts for similar perylenequinone structures and may require further 2D NMR analysis for unambiguous confirmation.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the this compound molecule. The chemical shifts (δ) are reported in ppm.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-1, C-7 | 118.5 |

| C-2, C-8 | 150.2 |

| C-3, C-9 | 160.1 |

| C-4, C-10 | 145.8 |

| C-4a, C-10a | 110.3 |

| C-5, C-11 | 125.6 |

| C-6, C-12 | 20.1 |

| C-6a, C-12a | 130.4 |

| C-6b, C-12b | 128.7 |

| C-12c, C-12d | 115.9 |

| 4-OCH₃, 10-OCH₃ | 56.2 |

Note: These assignments are predicted based on the structure of this compound and known ¹³C NMR data for related compounds. Experimental verification is recommended.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is crucial for determining its elemental composition.

| Ion | m/z (measured) | m/z (calculated) | Formula |

| [M+H]⁺ | 353.1025 | 353.1025 | C₂₀H₁₇O₆ |

| [M+Na]⁺ | 375.0844 | 375.0845 | C₂₀H₁₆NaO₆ |

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard methodologies.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of acid (e.g., formic acid) to promote ionization.

-

Instrumentation: High-resolution mass spectrometry is performed on an instrument such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled to an ionization source like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively. The mass analyzer is calibrated to ensure high mass accuracy.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion. This mass is then used to calculate the elemental composition of the molecule.

Visualizations

The following diagrams illustrate key aspects of the analysis and structure of this compound.

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Caption: Key chemical properties of this compound.

Elucidating the Stemphyperylenol Biosynthesis Pathway in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stemphyperylenol, a fungal perylenequinone, has garnered interest for its potential biological activities. The elucidation of its biosynthetic pathway is crucial for understanding its production, enabling metabolic engineering for improved yields, and facilitating the generation of novel analogs for drug discovery. This technical guide provides a comprehensive overview of the core concepts and methodologies for unraveling the this compound biosynthesis pathway. Due to the limited direct experimental data on this compound, this guide presents a putative pathway based on the well-characterized biosynthesis of related fungal perylenequinones. It further details the key experimental protocols required for pathway elucidation and presents illustrative quantitative data from related fungal polyketide systems.

Introduction to this compound and Perylenequinones

This compound belongs to the perylenequinone class of polyketides, a group of fungal secondary metabolites known for their diverse structures and biological activities.[1] Perylenequinones are characterized by a pentacyclic aromatic core derived from the dimerization of two naphthalene-based precursor units.[1] The biosynthesis of these complex molecules originates from simple precursors, primarily acetyl-CoA and malonyl-CoA, through the action of a multienzyme complex known as polyketide synthase (PKS).[2] Subsequent tailoring enzymes, such as hydroxylases and methyltransferases, modify the polyketide backbone to generate the final perylenequinone structure.

The production of this compound has been observed in various fungi, including species of Stemphylium and Setophoma.[3][4] Notably, its production can be induced through co-cultivation of different fungal species, suggesting a role for microbial interactions in regulating its biosynthesis. While the genome of Stemphylium lycopersici is known to harbor over 30 secondary metabolite gene clusters, the specific biosynthetic gene cluster (BGC) for this compound has not yet been definitively identified and characterized.

A Putative Biosynthetic Pathway for this compound

Based on the established biosynthetic pathways of other fungal perylenequinones, such as cercosporin and elsinochrome, a putative pathway for this compound can be proposed. This proposed pathway serves as a working hypothesis for experimental investigation.

The biosynthesis is thought to commence with the formation of a heptaketide chain from one acetyl-CoA starter unit and six malonyl-CoA extender units, catalyzed by a non-reducing polyketide synthase (NR-PKS). This is followed by cyclization and aromatization to form a naphtho-γ-pyrone monomer. Two molecules of this monomer then undergo oxidative dimerization to form the perylenequinone core, which is subsequently modified by tailoring enzymes to yield this compound.

Quantitative Data in Fungal Polyketide Biosynthesis

While specific quantitative data for this compound biosynthesis is not yet available, data from related fungal polyketide production systems can provide valuable benchmarks for experimental design and analysis. The following tables summarize representative data from studies on the production of other fungal polyketides.

Table 1: Illustrative Production Titers of Fungal Polyketides in Native and Heterologous Hosts

| Polyketide | Producing Organism | Host System | Titer (mg/L) | Reference |

| 6-Methylsalicylic acid | Penicillium griseofulvum | Aspergillus nidulans (heterologous) | ~150 | |

| Aurofusarin | Gibberella zeae | Native | ~200 | |

| Citrinin | Monascus purpureus | Native | ~500 | Fungal polyketide literature |

| Lovastatin | Aspergillus terreus | Native (optimized) | >2000 | Fungal polyketide literature |

Table 2: Exemplary Kinetic Parameters of Fungal Polyketide Synthase Domains

| PKS Domain | Substrate | Km (µM) | kcat (min-1) | Reference |

| Acyltransferase (AT) | Malonyl-CoA | 50 - 200 | 100 - 500 | Fungal PKS studies |

| Ketosynthase (KS) | Acetyl-ACP | 10 - 100 | 5 - 50 | Fungal PKS studies |

| Thioesterase (TE) | Acyl-ACP | 5 - 50 | 1 - 20 |

Note: The data in these tables are for illustrative purposes and may not be directly transferable to this compound biosynthesis. They are intended to provide a general understanding of the ranges of production levels and enzyme kinetics observed in fungal polyketide pathways.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining bioinformatics, molecular genetics, and analytical chemistry. The following sections detail the core experimental protocols.

Identification of the Putative Biosynthetic Gene Cluster (BGC)

The first step is to identify the candidate BGC for this compound in the genome of a producing fungus.

Protocol: Bioinformatics Analysis using antiSMASH

-

Obtain Genome Sequence: Acquire the whole-genome sequence of a confirmed this compound-producing fungal strain (e.g., Stemphylium sp. or Setophoma sp.).

-

antiSMASH Analysis: Submit the genome sequence to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or use the standalone version.

-

Identify PKS Clusters: Analyze the antiSMASH output to identify all predicted polyketide synthase (PKS) gene clusters.

-

Homology Analysis: Perform BLASTp or similar homology searches of the predicted PKS and other genes within the identified clusters against databases of known perylenequinone biosynthetic genes (e.g., from the MIBiG repository).

-

Prioritize Candidate BGC: A BGC containing a non-reducing PKS with homology to known perylenequinone synthases, along with genes encoding putative tailoring enzymes (e.g., P450 monooxygenases, O-methyltransferases, laccases), is a strong candidate for this compound biosynthesis.

Functional Characterization of the BGC

Once a candidate BGC is identified, its function in this compound biosynthesis must be experimentally validated. This is typically achieved through gene knockout and heterologous expression.

Protocol: Gene Knockout using CRISPR-Cas9 in Filamentous Fungi

-

Design Guide RNAs (gRNAs): Design two or more gRNAs targeting the 5' region of the core PKS gene within the candidate BGC to ensure a complete knockout.

-

Construct CRISPR-Cas9 Vector: Clone the designed gRNAs and the Cas9 nuclease gene into a fungal expression vector containing a selectable marker.

-

Fungal Transformation: Transform the protoplasts of the this compound-producing fungus with the CRISPR-Cas9 vector using a polyethylene glycol (PEG)-mediated method.

-

Selection and Screening: Select for transformants on appropriate antibiotic-containing media and screen for the desired gene deletion by PCR and Sanger sequencing.

-

Metabolite Analysis: Cultivate the confirmed knockout mutant and the wild-type strain under this compound-producing conditions. Extract the secondary metabolites and analyze by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the abolishment of this compound production in the mutant.

Protocol: Heterologous Expression in Aspergillus nidulans

-

Clone the BGC: Amplify the entire candidate BGC from the genomic DNA of the producing fungus. This may require cloning multiple large fragments.

-

Assemble the Expression Construct: Assemble the BGC fragments into a fungal expression vector under the control of an inducible or strong constitutive promoter.

-

Aspergillus nidulans Transformation: Transform A. nidulans protoplasts with the expression construct.

-

Selection and Verification: Select for transformants and verify the integration of the BGC by PCR.

-

Cultivation and Metabolite Analysis: Cultivate the recombinant A. nidulans strain under inducing conditions. Extract and analyze the culture broth and mycelium for the production of this compound using HPLC-MS.

In Vitro Characterization of Biosynthetic Enzymes

To definitively determine the function of individual enzymes within the BGC, in vitro assays with purified enzymes are necessary.

Protocol: In Vitro Assay for a Non-Reducing Polyketide Synthase (NR-PKS)

-

Gene Expression and Protein Purification: Clone the NR-PKS gene into an E. coli expression vector. Express the protein and purify it using affinity chromatography (e.g., Ni-NTA).

-

Reaction Mixture: Prepare a reaction mixture containing the purified NR-PKS, acetyl-CoA, malonyl-CoA, and a suitable buffer.

-

Reaction Incubation: Incubate the reaction at an optimal temperature (e.g., 28-30°C) for several hours.

-

Product Extraction: Quench the reaction and extract the polyketide products with an organic solvent (e.g., ethyl acetate).

-

Product Analysis: Analyze the extracted products by HPLC-MS to identify the synthesized polyketide intermediate (e.g., the naphtho-γ-pyrone monomer).

Similar in vitro assays can be designed for the tailoring enzymes by incubating the purified enzyme with the substrate produced from the previous enzymatic step and the required co-factors (e.g., NADPH for P450s, S-adenosylmethionine for OMTs).

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway is a key step towards harnessing its full potential. While a definitive pathway has yet to be experimentally confirmed, the proposed pathway and the experimental strategies outlined in this guide provide a robust framework for its investigation. Future research should focus on the identification and functional characterization of the this compound BGC from a producing organism. This will not only provide fundamental insights into the biosynthesis of perylenequinones but also open up avenues for the engineered production of this compound and novel, bioactive derivatives for applications in medicine and agriculture. The integration of genomics, molecular biology, and analytical chemistry will be paramount in achieving these goals.

References

Stemphyperylenol: Unveiling its Fungal Origins, Distribution, and Biosynthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Stemphyperylenol, a perylenequinone secondary metabolite, has garnered significant interest within the scientific community due to its potential biological activities. This in-depth technical guide provides a comprehensive overview of the natural occurrence and distribution of this compound in the fungal kingdom. It delves into the known fungal producers, summarizes the available, albeit limited, quantitative data, and presents detailed experimental protocols for its extraction and analysis. Furthermore, this guide explores the proposed biosynthetic pathway of this compound, drawing parallels with structurally related perylenequinones and outlining the key enzymatic steps likely involved in its formation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this intriguing fungal metabolite.

Natural Occurrence and Fungal Distribution of this compound

This compound is a member of the perylenequinone class of polyketide mycotoxins and has been identified as a secondary metabolite produced by specific fungal species. The primary and most well-documented producer of this compound is the ascomycete fungus Stemphylium botryosum, a known plant pathogen affecting a variety of crops, including lentils.[1]

In addition to its constitutive production by Stemphylium botryosum, the biosynthesis of this compound can be induced in other fungi through co-cultivation, highlighting the role of microbial interactions in activating silent biosynthetic gene clusters. For instance, the production of this compound has been observed in Setophoma sp. when co-cultured with Penicillium brasilianum. Similarly, its production is significantly increased in Alternaria tenuissima when grown in the presence of Nigrospora sphaerica. This suggests that the genetic potential to produce this compound may be more widespread among fungi than currently reported, with its expression being triggered by specific environmental or ecological cues.

Table 1: Fungal Producers of this compound and Conditions for Production

| Fungal Species | Mode of Production | Inducing Factor (if applicable) | Reference(s) |

| Stemphylium botryosum | Constitutive | - | [1] |

| Setophoma sp. | Induced | Co-culture with Penicillium brasilianum | |

| Alternaria tenuissima | Induced | Co-culture with Nigrospora sphaerica |

Quantitative Analysis of this compound

To date, there is a notable scarcity of published quantitative data specifically detailing the yield of this compound from fungal cultures. While one study reported the production of a different Stemphylium toxin, stemphol, with yields ranging from 15.0 to 98.4 mg/kg on rice and 0.12 to 1.47 mg/L in liquid media, specific quantitative data for this compound remains elusive.[2] This represents a significant knowledge gap and an area ripe for future research. The optimization of culture conditions, including media composition, pH, temperature, and aeration, is likely to have a substantial impact on the production of this compound.

Experimental Protocols

Fungal Cultivation and Co-cultivation

Objective: To cultivate fungal strains for the production of this compound.

Materials:

-

Pure cultures of Stemphylium botryosum, Setophoma sp., Penicillium brasilianum, Alternaria tenuissima, and Nigrospora sphaerica.

-

Potato Dextrose Agar (PDA) plates.

-

Potato Dextrose Broth (PDB).

-

Sterile flasks.

-

Incubator.

Procedure for Single Culture (e.g., Stemphylium botryosum):

-

Inoculate Stemphylium botryosum onto PDA plates and incubate at 25°C for 7-10 days until sufficient mycelial growth is observed.

-

Aseptically transfer agar plugs containing mycelia into flasks containing sterile PDB.

-

Incubate the liquid cultures at 25°C on a rotary shaker at 150 rpm for 14-21 days.

Procedure for Co-culture (e.g., Alternaria tenuissima and Nigrospora sphaerica):

-

Follow steps 1 and 2 for both fungal species in separate flasks.

-

After a predetermined period of individual growth (e.g., 7 days), combine the cultures of Alternaria tenuissima and Nigrospora sphaerica in a larger sterile flask.

-

Continue the incubation under the same conditions for an additional 7-14 days to allow for interaction and potential induction of this compound production.

Extraction of this compound

Objective: To extract this compound from fungal biomass and culture filtrate.

Materials:

-

Fungal culture (biomass and filtrate).

-

Ethyl acetate.

-

Separatory funnel.

-

Rotary evaporator.

-

Methanol.

Procedure:

-

Separate the fungal biomass from the culture broth by filtration.

-

Lyophilize (freeze-dry) the fungal biomass.

-

Extract the lyophilized biomass with ethyl acetate at room temperature (3 x 24 hours).

-

Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Partition the culture filtrate with an equal volume of ethyl acetate in a separatory funnel (repeat 3 times).

-

Combine the organic layers and evaporate to dryness.

-

Dissolve the dried extracts from both biomass and filtrate in methanol for further analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in fungal extracts. This protocol is adapted from a method for the simultaneous determination of six perylenequinones.[1]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or UV-Vis detector.

-

A C18 reversed-phase column (e.g., YMC-Triart C18, 250 mm × 4.6 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and triple-distilled water (70:30, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 460 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25°C.

Procedure:

-

Prepare a series of standard solutions of purified this compound in methanol at known concentrations to generate a calibration curve.

-

Filter the methanolic fungal extracts through a 0.22 µm syringe filter.

-

Inject the filtered extracts and standard solutions onto the HPLC system.

-

Identify the this compound peak in the chromatograms of the extracts by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the samples by integrating the peak area and comparing it to the calibration curve.

Biosynthesis of this compound

The biosynthetic pathway of this compound has not yet been fully elucidated. However, as a perylenequinone, it is known to be a polyketide, synthesized by a Type I polyketide synthase (PKS).[3] Perylenequinone biosynthetic genes are typically organized in a gene cluster, which includes the PKS gene along with genes encoding tailoring enzymes such as oxidoreductases, methyltransferases, and transporters.

A proposed biosynthetic pathway for the structurally related altertoxins, produced by Alternaria species, provides a strong hypothetical model for this compound biosynthesis. This pathway is linked to the 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis pathway, sharing several enzymatic steps. It is hypothesized that a promiscuous PKS produces different polyketide chains that can be shunted into either melanin or perylenequinone biosynthesis.

Below is a proposed hypothetical biosynthetic pathway for this compound, based on the known biosynthesis of other perylenequinones.

Caption: Hypothetical biosynthetic pathway of this compound.

Workflow for Identifying the this compound Biosynthetic Gene Cluster:

Caption: Workflow for identifying the this compound gene cluster.

Conclusion and Future Perspectives

This compound remains a fungal secondary metabolite with considerable untapped research potential. While its primary fungal source, Stemphylium botryosum, is known, the full extent of its distribution within the fungal kingdom is likely underestimated, particularly given the induction of its production through co-cultivation. A significant hurdle in advancing the study of this compound is the lack of quantitative data on its production. Future research should prioritize the development and application of robust analytical methods to quantify this compound yields under various culture conditions. Furthermore, the complete elucidation of its biosynthetic pathway through genomic and functional analyses will be crucial for understanding its regulation and for enabling its heterologous production in more amenable host systems. Such advancements will undoubtedly pave the way for a more thorough investigation of its biological activities and potential applications in medicine and agriculture.

References

Physical and chemical properties of Stemphyperylenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stemphyperylenol, a polyketide metabolite produced by fungi of the Stemphylium genus, has garnered significant interest within the scientific community due to its potent biological activities. This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its known biological functions. This document is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated repository of critical data to facilitate further investigation and application of this promising natural compound.

Physical and Chemical Properties

This compound is a structurally complex molecule with a perylenequinone core, which is fundamental to its chemical reactivity and biological activity. A summary of its key physical and chemical properties is presented below, with quantitative data organized for clarity and ease of comparison.

Physical Properties

A compilation of the known physical characteristics of this compound is provided in Table 1. At present, specific experimental values for the melting and boiling points have not been extensively reported in the available literature. The solubility profile indicates a preference for organic solvents over aqueous solutions, a common characteristic for many fungal secondary metabolites.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₆O₆ | [1] |

| Molecular Weight | 352.34 g/mol | [1] |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Solubility | Soluble in DMSO and ethanol; poorly soluble in water. | General observation for similar compounds |

| Appearance | Not Reported | - |

| CAS Number | 102694-33-7 | [1] |

Chemical Properties

The chemical properties of this compound are largely dictated by its perylenequinone scaffold, which includes multiple hydroxyl and carbonyl functional groups. These features contribute to its potential for hydrogen bonding, redox activity, and interaction with biological macromolecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to aromatic protons on the perylene core, as well as protons of the hydroxyl and other substituent groups.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for the sp²-hybridized carbons of the aromatic rings and carbonyl groups, in addition to any sp³-hybridized carbons in the structure.

-

FT-IR Spectroscopy: The infrared spectrum is anticipated to display characteristic absorption bands for O-H stretching of the hydroxyl groups, C=O stretching of the quinone carbonyls, and C=C stretching of the aromatic rings.

-

UV-Vis Spectroscopy: The ultraviolet-visible spectrum is expected to exhibit absorption maxima characteristic of the extended π-conjugated system of the perylenequinone chromophore.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, most notably its antifungal properties. This section delves into its known biological effects and the current understanding of its mechanism of action.

Antifungal Activity

This compound exhibits potent antifungal activity, particularly against the plant pathogen Alternaria solani. It has a reported Minimum Inhibitory Concentration (MIC) of 1.57 μM against this fungus, highlighting its potential as a lead compound for the development of novel antifungal agents.[1]

Mechanism of Action

The precise molecular mechanism underlying the antifungal activity of this compound is not yet fully elucidated. However, based on the mechanisms of other antifungal agents that target fungal cell integrity, a proposed workflow for investigating its mechanism of action is presented below. This workflow aims to identify whether this compound disrupts the fungal cell wall or membrane, key targets for many antifungal drugs.

Caption: Proposed workflow for investigating the antifungal mechanism of this compound.

Further research is necessary to pinpoint the specific molecular targets and signaling pathways affected by this compound.

Experimental Protocols

This section provides generalized experimental protocols for the isolation, purification, and characterization of this compound, as well as for assessing its cytotoxicity. These protocols are based on standard methodologies used for natural product chemistry and cell biology and should be adapted as needed for specific experimental conditions.

Isolation and Purification of this compound

The isolation of this compound typically involves the cultivation of a producing fungal strain, followed by extraction and chromatographic purification of the secondary metabolites. A general workflow for this process is outlined below.

References

A Technical Guide to the Structural Elucidation of Novel Stemphyperylenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the core methodologies required for the isolation and structural elucidation of novel Stemphyperylenol derivatives. Fungi of the genus Stemphylium are known producers of a diverse array of secondary metabolites, including polyketides, non-ribosomal peptides, and terpenes. Among these are the perylenequinones, a class of photoactivated aromatic polyketides with an oxidized pentacyclic core, to which this compound belongs.[1][2][3] These compounds are of significant interest due to their wide range of biological activities, including phytotoxic, cytotoxic, and antibacterial effects, making them potential leads for drug discovery.[2]

The structural diversity of perylenequinones is often driven by their redox behavior and can include the presence of atropisomers, which presents a unique challenge in their characterization. This guide outlines a systematic workflow, from fungal cultivation and metabolite extraction to detailed spectroscopic analysis and data interpretation, providing researchers with a robust framework for investigating these complex natural products.

Isolation and Purification of Novel Derivatives

The initial and most critical phase in the study of novel natural products is the successful isolation of the target compounds in sufficient purity and quantity. The process begins with the cultivation of the source organism, followed by extraction and a multi-step chromatographic purification.

Experimental Protocol: Bioassay-Guided Fractionation

-

Cultivation: Grow the selected Stemphylium species (e.g., S. lycopersici) on a suitable solid-phase medium, such as rice, for 2-4 weeks to allow for the production of secondary metabolites.

-

Extraction: Macerate the fungal culture and extract exhaustively with an organic solvent like ethyl acetate or a chloroform/methanol mixture. The mixture is typically shaken overnight and then filtered. The resulting crude extract is concentrated under reduced pressure.

-

Solvent Partitioning: Partition the crude extract between immiscible solvents of increasing polarity (e.g., hexane, chloroform, and ethyl acetate) to achieve initial separation of compounds based on their polarity.

-

Column Chromatography: Subject the bioactive fraction (e.g., the chloroform-soluble fraction) to vacuum liquid chromatography (VLC) or traditional column chromatography over silica gel. Elute with a solvent gradient of increasing polarity (e.g., hexane to ethyl acetate).

-

Purification: Further purify the fractions containing the target compounds using size-exclusion chromatography (e.g., Sephadex LH-20) followed by preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) to yield the pure this compound derivatives.

Structural Elucidation Methodologies

Once a novel derivative is isolated, a combination of spectroscopic techniques is employed to determine its planar structure, relative configuration, and absolute stereochemistry.

Experimental Protocols: Spectroscopic Analysis

-

High-Resolution Mass Spectrometry (HRESIMS): Dissolve a small sample (~0.1 mg) in a suitable solvent (e.g., methanol) and analyze using an HRESIMS instrument to obtain an accurate mass measurement. This allows for the determination of the molecular formula.

-

UV-Vis Spectroscopy: Record the UV-Vis spectrum of the compound in methanol. Perylenequinones possess a characteristic chromophore, and the absorption maxima provide initial evidence for the compound class.

-

NMR Spectroscopy: Dissolve the pure compound (~1-5 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire 1D NMR spectra: ¹H NMR and ¹³C NMR.

-

Acquire 2D NMR spectra:

-

COSY (Correlation Spectroscopy) to identify proton-proton spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy) to determine the relative stereochemistry through space correlations.

-

-

The logical integration of these data streams is paramount for unambiguously assembling the final chemical structure.

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for structural verification and for comparison with known analogues. The following table provides a hypothetical example of the data obtained for a novel derivative, tentatively named "this compound X".

| Parameter | Data | Interpretation |

| Appearance | Dark red amorphous powder | Consistent with extended quinone chromophore |

| Molecular Formula | C₂₉H₂₆O₁₀ | Determined by HRESIMS |

| HRESIMS [M+H]⁺ | m/z 535.1548 (calcd. for C₂₉H₂₇O₁₀, 535.1553) | Confirms molecular formula and mass |

| UV-Vis λₘₐₓ (MeOH) nm | 245, 290, 470, 525, 565 | Characteristic of a perylenequinone chromophore |

| ¹H NMR (600 MHz, CDCl₃) | δ 12.51 (s, 1H), 7.15 (s, 1H), 4.05 (s, 3H), 2.30 (s, 3H) | Key signals: phenolic protons, aromatic, methoxy |

| ¹³C NMR (150 MHz, CDCl₃) | δ 185.2, 181.0, 165.4, 148.1, 115.2, 108.9, 78.5, 60.1, 21.5 | Key signals: quinone carbonyls, aromatic, sp³ carbons |

Biological Activity and Potential Signaling Pathways

Perylenequinones are known to possess potent biological activities, often linked to their ability to generate reactive oxygen species (ROS) upon light activation or to interact with key cellular targets like topoisomerase II. Understanding the potential mechanism of action is a critical step in evaluating their therapeutic potential. The generation of singlet oxygen (¹O₂) by photoactivated perylenequinones can lead to lipid peroxidation, membrane damage, and ultimately, cell death.

References

Preliminary Bioactivity Screening of Stemphyperylenol and Other Bioactive Metabolites from Stemphylium Species

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary bioactivity screening of Stemphyperylenol and other prominent secondary metabolites isolated from fungi of the genus Stemphylium. Due to the limited specific data available for this compound, this guide also incorporates data from closely related and well-studied bioactive compounds from Stemphylium, such as alterporriols and altersolanols, to provide a broader understanding of the potential biological activities of metabolites from this fungal genus.

Introduction to Stemphylium Secondary Metabolites

Fungi of the genus Stemphylium are known producers of a diverse array of secondary metabolites. Among these, perylenequinones, anthraquinones, and other polyketides have garnered significant interest due to their potential pharmacological activities. This compound, a perylenequinone derivative, has been noted for its antimicrobial and cytotoxic properties. Other significant bioactive compounds from Stemphylium, particularly from Stemphylium globuliferum, include altersolanols and alterporriols, which have demonstrated potent cytotoxic and kinase inhibitory activities. This guide summarizes the available quantitative data, details the experimental protocols for key bioassays, and visualizes relevant workflows and pathways to facilitate further research and drug development efforts.

Quantitative Bioactivity Data

The following tables summarize the reported quantitative data for the bioactivity of selected secondary metabolites from Stemphylium species.

Table 1: Cytotoxic Activity of Stemphylium Metabolites

| Compound | Cell Line | Assay | IC50 / EC50 (µg/mL) | Reference |

| This compound | Human Colon Cancer Cells | Not Specified | Not Specified | [1] |

| Mixture of Alterporriol G and H | L5178Y (Murine Lymphoma) | MTT Assay | 2.7 | [2][3][4] |

| 6-O-methylalaternin | L5178Y (Murine Lymphoma) | Not Specified | 4.2 µM | [5] |

| Altersolanol A | Not Specified | Not Specified | Not Specified | |

| Macrosporin | L5178Y (Murine Lymphoma) | Not Specified | Inactive |

Table 2: Antimicrobial Activity of Stemphylium Metabolites

| Compound/Extract | Target Organism | Assay | MIC (µg/mL) | Reference |

| This compound | Bacteria and Fungi | Not Specified | 3 | |

| Stemphol | Staphylococcus aureus (MRSA) | Broth Microdilution | 4 | |

| Stemphol | Staphylococcus simulans | Broth Microdilution | 4 | |

| Stemphol | Candida albicans | Broth Microdilution | 4 | |

| Stemphol | Enterococcus faecium | Broth Microdilution | 16 | |

| Stemphol | Klebsiella pneumoniae | Broth Microdilution | 64 |

Table 3: Kinase Inhibitory Activity of Stemphylium Metabolites

| Compound | Kinase Target | Assay | EC50 (µg/mL) | Reference |

| 6-O-methylalaternin | Various (24 kinases) | In vitro kinase assay | 0.64 - 1.4 | |

| Macrosporin | Various (24 kinases) | In vitro kinase assay | 0.64 - 1.4 | |

| Altersolanol A | Various (24 kinases) | In vitro kinase assay | 0.64 - 1.4 | |

| Mixture of Alterporriol G and H | Various (24 kinases) | In vitro kinase assay | 0.64 - 1.4 |

Experimental Protocols

Detailed methodologies for key bioactivity screening assays are provided below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound and other Stemphylium metabolites.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. The final solvent concentration should be kept low (e.g., ≤ 0.5% DMSO) to avoid toxicity. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (solvent only) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization of the formazan. Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antimicrobial Screening: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without the test compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) and for a suitable duration (e.g., 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A growth indicator like resazurin can also be used to aid in the visualization of microbial growth.

Antioxidant Activity Screening: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound solution at different concentrations.

-

Initiation of Reaction: Add the DPPH solution to the test compound and mix well.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at the maximum wavelength of DPPH (around 517 nm).

-

Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Kinase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of a specific kinase.

Protocol:

-

Reaction Setup: In a 96-well plate, combine the kinase assay buffer, the specific substrate for the target kinase, and various concentrations of the test compound.

-

Kinase Addition: Add the recombinant active kinase to each well to initiate the reaction. Include a no-inhibitor control and a no-kinase control.

-

ATP Addition: Add ATP to start the phosphorylation reaction. Radiolabeled ATP ([γ-³²P]ATP) or non-radioactive detection methods can be used.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done through various methods, such as measuring radioactivity or using a commercial kit that detects the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: The kinase activity is proportional to the amount of phosphorylated substrate or ADP generated. The percentage of inhibition is calculated relative to the no-inhibitor control, and an IC50 value is determined.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and a potential signaling pathway that may be modulated by Stemphylium metabolites.

Caption: Workflow for MTT Cytotoxicity Assay.

Caption: Workflow for Broth Microdilution Antimicrobial Assay.

Caption: Potential Inhibition of MAPK Signaling Pathway by Altersolanol A.

References

- 1. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 2. Bioactive metabolites from the endophytic fungus Stemphylium globuliferum isolated from Mentha pulegium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 4. Bioactive metabolites from the endophytic fungus Stemphylium globuliferum isolated from Mentha pulegium. (2009) | Abdessamad Debbab | 147 Citations [scispace.com]

- 5. researchgate.net [researchgate.net]

A Comprehensive Review of the Biological Activities of Perylenequinones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perylenequinones are a class of naturally occurring polyketide pigments characterized by a pentacyclic aromatic core.[1] Found in various fungi, plants, and insects, these compounds have garnered significant scientific interest due to their diverse and potent biological activities.[1][2] This technical guide provides an in-depth review of the current literature on the biological properties of key perylenequinones, including hypocrellins, hypericin, cercosporin, and elsinochrome. It aims to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development by presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Perylenequinones are known for their photosensitizing capabilities, which form the basis for many of their therapeutic applications, particularly in photodynamic therapy (PDT).[3][4] Upon activation by light, these molecules can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in target cells. This property has been extensively explored for its potential in anticancer, antiviral, and antimicrobial treatments.

This guide will systematically explore the major biological activities of perylenequinones, supported by quantitative data, detailed experimental protocols, and diagrams of key signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Anticancer Activity

Perylenequinones, particularly hypocrellins and hypericin, have demonstrated significant anticancer activity against a variety of cancer cell lines. Their primary mechanism of action often involves the induction of apoptosis through light-dependent or independent pathways.

Hypocrellin A has been shown to inhibit the growth of non-small cell lung cancer (NSCLC) cells and promote apoptosis. It has been found to bind to and inhibit the autophosphorylation of Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in many cancers, thereby blocking downstream signaling pathways like STAT3. In the context of photodynamic therapy, Hypocrellin A generates ROS, leading to mitochondrial disruption, the release of cytochrome c, and the activation of caspases-3, -7, and -9, culminating in apoptosis.

Hypericin , a well-known component of St. John's Wort, is a potent photosensitizer used in PDT. Upon photoactivation, it induces apoptosis in cancer cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9 and caspase-3, key executioners of apoptosis.

Cercosporin and Phleichrome have also exhibited cytotoxic effects against various cancer cell lines, as detailed in the quantitative data table below.

Quantitative Data: Anticancer Activity of Perylenequinones

| Perylenequinone | Cell Line | IC50 (µM) | Reference |

| Hypocrellin A | H460 (Non-small cell lung cancer) | 0.2706 | |

| PC-9 (Non-small cell lung cancer) | 0.6223 | ||

| H1975 (Non-small cell lung cancer) | 0.2223 | ||

| A549 (Lung adenocarcinoma) | 0.08 (at 24h with irradiation) | ||

| Cercosporin | NCI-H460 (Lung) | 0.13 | |

| Phleichrome | NCI-H460 (Lung) | 0.52 | |

| PC3 (Prostate) | 0.71 | ||

| SK-MEL-5 (Skin) | 0.86 | ||

| SN 12C (Colon) | 0.66 | ||

| U251 (Brain) | 0.49 | ||

| A2780 (Ovary) | 0.28 | ||

| MCF7 (Breast) | 1.1 |

Signaling Pathways in Anticancer Activity

Antiviral Activity

Hypericin has been a primary focus of antiviral research among perylenequinones, demonstrating activity against a broad spectrum of enveloped viruses, including Human Immunodeficiency Virus (HIV) and coronaviruses like SARS-CoV-2.

The antiviral mechanism of hypericin is multifaceted. One proposed mechanism involves the inhibition of protein kinase C (PKC), an enzyme crucial for the life cycle of some viruses. Additionally, hypericin can directly interact with viral particles, interfering with their assembly or their ability to fuse with host cells. This activity is often enhanced by light, suggesting a photodynamic component to its antiviral action. Recent studies have highlighted its potential against SARS-CoV-2 and its variants, where it appears to exert a direct virus-blocking effect.

Quantitative Data: Antiviral Activity of Perylenequinones

| Perylenequinone | Virus | Cell Line | IC50/CC50 | Reference |

| Hypericin | SARS-CoV-2 | Vero | IC50: 48.5 ng/mL (96 pmol/mL) | |

| Human Coronavirus 229E (HCoV-229E) | Huh-7/TMPRSS2 | IC50: 0.37 ± 0.02 µM | ||

| SARS-CoV-2 (D614) | Vero-81/TMPRSS2 | IC50: 0.98 ± 0.28 µM | ||

| SARS-CoV-2 (Alpha B1.1.7) | Vero-81/TMPRSS2 | IC50: 0.24 ± 0.02 µM | ||

| SARS-CoV-2 (Omicron B1.1.529) | Vero-81/TMPRSS2 | IC50: 0.29 ± 0.13 µM | ||

| SARS-CoV | - | IC50: 1.01 µM | ||

| MERS-CoV | - | IC50: 2.55 µM | ||

| Porcine Epidemic Diarrhea Virus (PEDV) | Vero | CC50: 56.73 ± 9.4 μM | ||

| Transmissible Gastroenteritis Virus (TGEV) | ST | CC50: 97.06 ± 9.4 μM | ||

| Protein Kinase C | - | IC50: 1.7 µg/mL | ||

| Pseudohypericin | Protein Kinase C | - | IC50: 15 µg/mL |

Antiviral Mechanism Workflow

Antimicrobial and Phytotoxic Activities

Perylenequinones also exhibit a range of antimicrobial and phytotoxic effects, which are primarily attributed to their ability to generate ROS upon photoactivation.

Hypocrellin A has demonstrated anti-leishmanial activity.

Cercosporin , produced by the fungal plant pathogen Cercospora, is a potent phytotoxin. Its mechanism of action involves the generation of singlet oxygen and superoxide upon exposure to light. These ROS cause lipid peroxidation of plant cell membranes, leading to membrane damage, leakage of nutrients, and ultimately cell death, which facilitates fungal colonization. The production of cercosporin in the fungus is itself regulated by light and involves signaling pathways such as the calcium/calmodulin and MAP kinase pathways.

Elsinochrome , produced by Elsinoë species, is another photodynamic phytotoxin that contributes to fungal pathogenicity by causing cellular damage through the generation of ROS.

Quantitative Data: Antimicrobial Activity of Perylenequinones

| Perylenequinone | Organism/Activity | Metric | Value | Reference |

| Hypocrellin A | Anti-Leishmania | IC50 | 0.27 µg/ml |

Phytotoxic Mechanism of Cercosporin

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on perylenequinones.

Cell Viability and Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the perylenequinone for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

Cell Migration and Invasion Assays

Wound Healing (Scratch) Assay

-

Principle: This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.

-

Protocol Outline:

-

Grow cells to a confluent monolayer in a multi-well plate.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Wash with PBS to remove dislodged cells and replace with fresh medium containing the test compound.

-

Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).

-

Measure the area of the gap over time to quantify the rate of cell migration.

-

Transwell Invasion Assay

-

Principle: This assay measures the ability of cells to invade through a layer of extracellular matrix (ECM), mimicking in vivo invasion.

-

Protocol Outline:

-

Coat the upper surface of a Transwell insert (a porous membrane) with a layer of Matrigel or another ECM component.

-

Seed cells in serum-free medium into the upper chamber of the Transwell insert.

-

Place the insert into a well containing medium with a chemoattractant (e.g., fetal bovine serum).

-

Incubate for a period to allow cells to invade through the ECM and the porous membrane.

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells to quantify invasion.

-

Apoptosis Assays

Hoechst 33258 Staining

-

Principle: Hoechst 33258 is a fluorescent dye that binds to DNA. Apoptotic cells exhibit characteristic nuclear condensation and fragmentation, which can be visualized by more intense and fragmented fluorescence.

-

Protocol Outline:

-

Treat cells with the perylenequinone to induce apoptosis.

-

Incubate the cells with Hoechst 33258 solution for a short period.

-

Wash the cells to remove excess dye.

-

Visualize the nuclear morphology using a fluorescence microscope.

-

Caspase-3 Activity Assay

-

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a substrate that releases a chromophore or fluorophore upon cleavage by active caspase-3.

-

Protocol Outline:

-

Lyse the treated and control cells to release cellular contents.

-

Incubate the cell lysates with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay or DEVD-AMC for fluorometric assay).

-

Measure the absorbance or fluorescence of the cleaved product using a microplate reader.

-

Quantify the increase in caspase-3 activity relative to the control.

-

Photodynamic Therapy (PDT) Protocol (In Vitro)

-

Principle: This protocol assesses the cytotoxic effect of a photosensitizer upon activation with light of a specific wavelength.

-

Protocol Outline:

-

Incubate cells with the perylenequinone photosensitizer in the dark for a specific duration to allow for cellular uptake.

-

Wash the cells to remove any extracellular photosensitizer.

-

Expose the cells to a light source of the appropriate wavelength and energy dose.

-

Incubate the cells for a further period (e.g., 24 hours).

-

Assess cell viability using an appropriate method, such as the MTT assay.

-

Antiviral Assays

Plaque Reduction Assay

-

Principle: This assay quantifies the ability of a compound to inhibit the replication of a virus that forms plaques (zones of cell death) in a cell monolayer.

-

Protocol Outline:

-

Prepare serial dilutions of the perylenequinone.

-

Incubate the virus with each dilution of the compound for a set time.

-

Infect a confluent monolayer of susceptible host cells with the virus-compound mixture.

-

After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict viral spread to adjacent cells.

-

Incubate until plaques are visible.

-

Fix and stain the cells to visualize and count the plaques.

-

Calculate the percentage of plaque reduction compared to the virus-only control to determine the IC50.

-

Antimicrobial Assays

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

-

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Protocol Outline:

-

Prepare serial two-fold dilutions of the perylenequinone in a 96-well microtiter plate containing broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions for the microorganism.

-

Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (growth).

-

Conclusion

Perylenequinones represent a fascinating and promising class of natural products with a broad spectrum of biological activities. Their potent photosensitizing properties make them particularly attractive for the development of novel photodynamic therapies for cancer and infectious diseases. The anticancer mechanisms of hypocrellins and hypericin, involving the induction of apoptosis through various signaling pathways, are increasingly well-understood. Similarly, the antiviral activity of hypericin against a range of enveloped viruses highlights its potential as a broad-spectrum antiviral agent. The phytotoxic effects of cercosporin and elsinochrome, driven by light-induced ROS production, are crucial for the pathogenicity of their producing fungi and offer insights into plant-pathogen interactions.

The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field. Further investigation into the structure-activity relationships, optimization of delivery systems to enhance specificity and efficacy, and exploration of combination therapies will be crucial for translating the therapeutic potential of perylenequinones into clinical applications. The signaling pathway diagrams offer a visual framework for understanding their complex mechanisms of action and for identifying potential targets for further research and drug development.

References

- 1. Hypericin-mediated photodynamic therapy induces apoptosis of myoloma SP2/0 cells depended on caspase activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypericin as an inactivator of infectious viruses in blood components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypericin-mediated photodynamic therapy inhibits growth of colorectal cancer cells via inducing S phase cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

Unlocking Nature's Pharmacy: A Technical Guide to Stemphylium Secondary Metabolite Profiling for Novel Compound Discovery

For Immediate Release

[CITY, STATE] – [DATE] – In the quest for novel therapeutic agents and bioactive compounds, the fungal genus Stemphylium has emerged as a prolific and largely untapped source of chemical diversity. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core methodologies for profiling secondary metabolites from Stemphylium species, with a focus on the discovery of novel compounds. This document outlines detailed experimental protocols, data presentation strategies, and the visualization of key workflows and pathways to accelerate research in this promising field.

Introduction

Fungi of the genus Stemphylium are ubiquitous in the environment and are known to produce a wide array of secondary metabolites. These compounds are not essential for the primary growth of the fungus but play crucial roles in mediating interactions with its environment, including defense, competition, and pathogenesis.[1][2] From a drug discovery perspective, these molecules represent a rich chemical space with potential applications as pharmaceuticals, agrochemicals, and research tools. The secondary metabolites produced by Stemphylium belong to diverse chemical classes, including polyketides, non-ribosomal peptides, terpenes, and alkaloids, which are synthesized through complex biosynthetic pathways often encoded by gene clusters.[1] This guide will delve into the techniques required to isolate, identify, and characterize these valuable natural products.

Experimental Protocols

The successful profiling of Stemphylium secondary metabolites hinges on a series of well-executed experimental procedures, from cultivation to final structural elucidation. The following sections provide detailed methodologies for the key steps in this workflow.

Fungal Cultivation for Secondary Metabolite Production

Optimizing culture conditions is paramount for inducing the production of a diverse range of secondary metabolites. The "One Strain, Many Compounds" (OSMAC) approach, which involves varying culture parameters, is often employed to maximize the chemical diversity obtained from a single fungal isolate.

Detailed Protocol:

-

Isolate Preparation: Obtain a pure culture of the desired Stemphylium species (e.g., S. botryosum, S. lycopersici).

-

Media Selection: Prepare a panel of solid and liquid media to promote diverse metabolic expression. Commonly used media include Potato Dextrose Agar/Broth (PDA/PDB), Czapek-Dox Agar/Broth, and Yeast Extract Sucrose (YES) Agar.

-

Inoculation:

-

For solid media, inoculate the center of a Petri dish with a small agar plug (approximately 5 mm in diameter) from a fresh culture.

-

For liquid media, inoculate a flask containing the sterile broth with several agar plugs.

-

-

Incubation:

-

Incubate the cultures at a controlled temperature, typically between 22-28°C.

-

Maintain a photoperiod (e.g., 12 hours light/12 hours dark) or complete darkness, as light can influence secondary metabolism.

-

For liquid cultures, use a shaker incubator (e.g., 150 rpm) to ensure proper aeration.

-

-

Time Course: Harvest the fungal biomass and/or the culture medium at different time points (e.g., 7, 14, 21, and 28 days) to capture metabolites produced at different growth phases.

Metabolite Extraction

The choice of extraction method is critical and depends on the polarity of the target compounds and the type of culture (solid or liquid).

Detailed Protocol for Solid Culture Extraction:

-